B1577430 Maximin 68

Maximin 68

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Description

Overview of Antimicrobial Peptides (AMPs) as Host Defense Agents

AMPs serve as a first line of defense against invading pathogens. frontiersin.orgfrontiersin.org They are typically small peptides, ranging from 12 to 50 amino acids in length, and are often cationic and amphipathic in nature. nih.govfrontiersin.orgnih.govresearchgate.net This amphipathicity allows them to interact with and partition into the lipid bilayer of cell membranes. wikipedia.orgnih.govresearchgate.net The cationic nature facilitates electrostatic interactions with the negatively charged components abundant in bacterial membranes, such as anionic phospholipids (B1166683) and lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. nih.govresearchgate.net Their mechanisms of action can vary, including pore formation (barrel-stave, toroidal) and the carpet model, all of which can lead to membrane permeabilization and cell death. frontiersin.orgnih.govresearchgate.net Beyond direct antimicrobial activity, many AMPs also possess immunomodulatory properties, influencing the host's immune and inflammatory responses. nih.govfrontiersin.org

Classification and Biological Significance of Amphibian-Derived Peptides

Amphibians, particularly frogs, are prolific sources of AMPs, which are found abundantly in their skin secretions. frontiersin.orgnih.govnih.govfrontiersin.org These peptides are vital for the amphibians' defense against pathogens in their environment. frontiersin.orgnih.gov The discovery of amphibian AMPs dates back to the isolation of magainins from the African clawed frog, Xenopus laevis, in the late 1980s. nih.govmdpi.complos.org Since then, hundreds of amphibian peptides have been identified, contributing significantly to the Antimicrobial Peptide Database (APD). nih.govfrontiersin.orgnih.gov Amphibian AMPs display a wide spectrum of activities, including antibacterial, antifungal, antiviral, and anti-parasitic effects. nih.govfrontiersin.orgmdpi.com They are considered an important part of the amphibian innate immune system. nih.gov

Introduction to the Maximin Peptide Series: Origin and General Characteristics

The Maximin peptide series represents a group of antimicrobial peptides primarily isolated from the skin secretions and brains of frogs belonging to the Bombina genus, such as the Chinese red-belly toad, Bombina maxima. researchgate.netmedchemexpress.comnih.govacs.org These peptides are gene-encoded and cleaved from larger precursor proteins. plos.org Maximin peptides are generally cationic and amphipathic, characteristics typical of many AMPs. researchgate.netplos.orgresearchgate.netresearchgate.net They often adopt an α-helical structure in hydrophobic environments or upon contact with bacterial membranes. researchgate.netresearchgate.netresearchgate.net The Maximin family includes various peptides, such as Maximin 1, Maximin 3, Maximin 4, and Maximin 9, among others, each with potentially distinct sequences and biological activities. researchgate.netmedchemexpress.comnih.govacs.orgresearchgate.netresearchgate.net Research has shown diversity in the cDNA structures encoding these peptides in Bombina maxima, which may contribute to differences in their antimicrobial specificity. nih.gov

Academic Research Trajectory and Significance of Maximin 68 and Related Analogs

This compound is a peptide that has been identified within the Maximin and Maximin-H peptide groups found in the brains of Bombina maxima and Bombina microdeladigitora. acs.org Academic research on this compound and related analogs has focused on understanding their presence, sequence diversity, and biological activities. Studies involving peptidomics and genomics have led to the identification of numerous Maximin peptides, including this compound, from these species. acs.org

The significance of studying this compound and its analogs lies in exploring the diversity of amphibian AMPs and their potential as sources for novel antimicrobial agents. Research findings indicate that some Maximin peptides, including this compound, can exhibit hemolytic activity against human red blood cells. acs.org This highlights the importance of further investigation into their properties and potential modifications to enhance desired activities while minimizing undesirable effects.

Detailed research findings on Maximin peptides often involve:

Sequence Analysis: Determining the amino acid sequences of identified peptides. For instance, Maximin 9 has a predicted primary structure of GIGRKFLGGVKTTFRCGVKDFASKHLY-NH2, notable for a free cysteine at position 16. nih.gov

Structural Studies: Investigating the three-dimensional structure, often using techniques like NMR spectroscopy, to understand how these peptides fold and interact with membranes. Maximin 1 and Maximin 3 have been shown to adopt α-helical structures. researchgate.netresearchgate.net Structure-activity relationship studies are crucial for understanding how sequence and structural features relate to biological function. nih.govtandfonline.comtandfonline.com

Antimicrobial Activity Profiling: Evaluating their effectiveness against various microorganisms, including bacteria, fungi, and mycoplasma. nih.govacs.org While some Maximin peptides show broad-spectrum activity, others may exhibit specificity, such as Maximin 9's activity against Mollicutes strains. nih.gov

Identification of Analogs and Modifications: Exploring the properties of naturally occurring variants and synthetically modified analogs to identify sequences with improved activity or reduced toxicity. nih.govacs.org For example, a Cys16 to Gly16 mutant of Maximin 9 was synthesized to study the role of the cysteine residue in its activity. nih.gov

The academic trajectory involves the initial discovery and characterization of these peptides, followed by detailed studies of their structure, function, and potential modifications. The identification of this compound contributes to the growing knowledge base of amphibian host defense peptides and provides a basis for further targeted research into its specific properties and potential applications.

While specific detailed research findings solely focused on this compound's antimicrobial activity or structure are not extensively detailed in the provided search results, its identification within the Maximin family from Bombina species underscores its relevance in the ongoing academic exploration of these natural defense molecules. acs.org The broader research on Maximin peptides provides context for the type of studies that would be conducted on this compound and its analogs.

Below is a representation of data that might be presented in interactive tables in a full article, illustrating the types of research findings discussed:

Table 1: Selected Maximin Peptides and Their Characteristics (Illustrative Data)

Peptide NameOrigin SpeciesLength (Amino Acids)Net ChargeKey Structural Feature (in membrane mimetic)Noted Activities
Maximin 1Bombina maxima27Cationicα-helicalAntibacterial, Antifungal, Antiviral, Antitumor, Spermicidal researchgate.netmedchemexpress.com
Maximin 3Bombina maxima31Cationicα-helix + coil/helical propensity researchgate.netAntimicrobial, Antitumor, Spermicidal, Anti-HIV researchgate.net
Maximin 4Bombina maxima27CationicHelix-kink-helix researchgate.netAntibacterial researchgate.net
Maximin 9Bombina maxima27CationicContains free Cys16 nih.govAntimycoplasma nih.gov
This compoundBombina maxima, Bombina microdeladigitora---Hemolytic activity noted in a study acs.org

Table 2: Example of Antimicrobial Activity Data (Illustrative MIC Values in µM)

Peptide NameE. coliS. aureusC. albicansMycoplasma species
Maximin 1Low MICLow MICLow MICNot specified
Maximin 9>100>100>100Low MIC (with DTT) nih.gov
This compoundNot specifiedNot specifiedNot specifiedNot specified

Note: These tables are illustrative based on the types of data found for Maximin peptides and would be populated with specific experimental results in a comprehensive research article. MIC values >100 µM generally indicate low activity.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGGALLSAGKAALKGLAKVLV

Origin of Product

United States

Natural Occurrence and Biodiversity of Maximin Peptides

Discovery and Isolation from Bombina maxima Skin Secretions and Brain Tissues

The primary source for the discovery and isolation of maximin peptides has been the skin secretions of the Bombina maxima toad. nih.govzoores.ac.cnwikipedia.org Amphibian skin is a well-established rich source of bioactive peptides that act as a first line of defense against microbial invasion. nih.gov Initial studies successfully isolated two groups of antimicrobial peptides from these secretions. nih.govbicnirrh.res.in The first group was named maximins, while the second was termed maximins H. nih.govbicnirrh.res.in

Further research has revealed that the presence of these peptides is not limited to the skin. A remarkable diversity of antimicrobial peptides, including maximins and maximin-H peptides, has also been identified and characterized from the brain homogenate and brain cDNA libraries of Bombina maxima. acs.orgnih.govresearchgate.net In one study, twenty-two antimicrobial peptides were purified from the brain homogenate of this toad species. acs.orgnih.gov Analysis of cDNA libraries from the brain led to the identification of numerous clones encoding for these peptides, indicating that they are actively synthesized in this tissue. acs.orgnih.gov Of the peptides identified in the brain, twenty were found to be identical to those previously isolated from skin secretions, suggesting a dual role for these molecules in both peripheral and central host defense. acs.orgnih.gov

Diversity of Maximin Peptides (e.g., Maximin 1, Maximin 5/H4, Maximin H5, Maximin H6, Maximin 68)

The initial group of maximins, including Maximin 1, 2, 3, 4, and 5, are structurally related to bombinin-like peptides (BLPs). nih.govwikipedia.org However, unlike BLPs, sequence variations in maximins are distributed throughout the entire molecule. nih.govwikipedia.org

The following table provides an overview of some of the well-characterized maximin peptides:

Peptide NameStructural GroupKey Characteristics
Maximin 1 MaximinA 27-amino acid cationic peptide known for its broad-spectrum antimicrobial, antifungal, antiviral, antitumor, and spermicidal activities. researchgate.netmedchemexpress.comnih.gov
Maximin 5/H4 Maximin/Maximin HMaximin 5 is an antimicrobial peptide with cytotoxic effects on tumor cells and spermicidal activity. medchemexpress.com Maximin H4 is homologous with bombinin H peptides. nih.govmedchemexpress.cn
Maximin H5 Maximin HAn anionic antimicrobial peptide, which is unusual as most amphibian AMPs are cationic. nih.govnih.gov It contains three aspartate residues and no basic amino acid residues. nih.gov It has shown activity against Staphylococcus aureus and potential anticancer properties. nih.govacs.orgnih.gov
Maximin H6 Maximin HA 20-residue peptide that has demonstrated inhibitory effects on the growth of E. coli. novoprolabs.comresearchgate.net

This table is based on available data and is not an exhaustive list of all identified maximin peptides.

Further illustrating the diversity, a study of brain tissues from Bombina maxima and B. microdeladigitora identified 79 distinct antimicrobial peptides from 158 cDNA clones, 59 of which were novel at the time of discovery. acs.orgnih.gov This highlights the vast and complex arsenal of defense peptides present in these amphibians.

Structural Characterization and Conformational Dynamics of Maximin Peptides

Primary Amino Acid Sequence Analysis of Maximin 68 and Related Peptides

The primary structure of a protein or peptide is defined by the linear sequence of its amino acids, from the amino-terminal (N) end to the carboxyl-terminal (C) end wikipedia.org. Sequence analysis is a fundamental step in understanding peptide function and can involve comparing sequences to identify similarities and differences among related peptides nih.govplos.org. Maximin peptides, including this compound, have been identified in the brains and skin secretions of Bombina toads acs.org. The diversity in peptide coding cDNA sequences in these toads is notable acs.org. Sequence analysis can reveal conserved regions or specific residues that may be important for activity or structure nih.govplos.org. While a specific amino acid sequence for a short peptide definitively identified only as "this compound" was not explicitly found in the provided snippets, the UniProt entry for "Maximins 68/H15" provides a 139 amino acid sequence for a related protein uniprot.org. The broader context indicates that "this compound" is part of a family of antimicrobial peptides from Bombina species acs.org.

Secondary Structure Elucidation: Emphasis on α-Helical Conformations

Secondary structure refers to the local folded structures that form within a polypeptide chain due to hydrogen bonding, with the α-helix and β-sheet being the most common wikipedia.orgexplorationpub.com. The α-helix is a right-handed coil where each backbone N-H group hydrogen bonds to the backbone C=O group of the amino acid four residues earlier in the sequence wikipedia.orgexplorationpub.com. This results in approximately 3.6 amino acids per turn and a pitch of 5.4 Å wikipedia.orgexplorationpub.com. α-helices are prevalent in proteins and are crucial for various functions, including membrane spanning wikipedia.orgnih.gov.

Many antimicrobial peptides, including those from amphibians, adopt α-helical structures, particularly in hydrophobic environments like cell membranes researchgate.netacs.org. This amphipathic nature, with distinct hydrophobic and hydrophilic surfaces in their helical conformation, facilitates their interaction with lipid bilayers researchgate.netacs.org.

The environment plays a critical role in the induction and stabilization of α-helical structure in many peptides that are otherwise unstructured in solution researchgate.netacs.org. Hydrophobic environments, such as plasma membranes or membrane-mimetic systems like micelles or organic solvents (e.g., trifluoroethanol, TFE), promote the formation of stable α-helices wikipedia.orgexplorationpub.comresearchgate.net. For instance, Maximin 1 was found to adopt an α-helical structure in a 50% water/50% TFE mixture researchgate.net.

Studies on Maximin H5, a related anionic peptide from Bombina toads, demonstrate the influence of membrane-mimetic environments on its secondary structure researchgate.netnih.govkcl.ac.uk. Maximin H5 adopted high levels of α-helical structure (57.3%) in the presence of model cancer membranes composed of DMPC:DMPS lipids researchgate.net. Its ability to penetrate these membranes correlated with the levels of DMPS researchgate.net. The C-terminal amidation of Maximin H5 (MH5N) was shown to increase its α-helix content relative to the non-amidated form (MH5C) in the presence of zwitterionic DMPC lipids kcl.ac.uk. However, molecular dynamics simulations revealed that while steady-state methods might indicate increased helical content, the peptides can exhibit a range of conformations at early timesteps in membrane interactions kcl.ac.uk.

The pH of the environment can also influence the behavior and structure of maximin peptides. Low pH enhanced the action of Maximin H5 against Staphylococcus aureus and improved its ability to penetrate and lyse bacterial membrane mimics, which incorporated lysylated phosphatidylglycerol (Lys-PG) nih.gov. This suggests that environmental factors like pH and lipid composition directly impact the peptide's interaction with membranes and potentially its conformation nih.gov.

Conformational Flexibility and Dynamic Behavior within Membrane Environments

Peptides and proteins exhibit conformational flexibility and dynamic behavior, which are essential for their biological function gu.seplos.org. Within membrane environments, this flexibility allows peptides to interact with the lipid bilayer in various ways, such as inserting, reorienting, or forming pores researchgate.netacs.org.

Studies on Maximin 1 using molecular dynamics simulations in sodium dodecyl sulfate (B86663) (SDS) micelles (a bacterial membrane-mimicking environment) showed that while the peptide maintained an α-helical conformation, it occasionally displayed flexibility around specific glycine (B1666218) residues (Gly 9 and Gly 16) researchgate.net. This flexibility was suggested to be related to the peptide's low hemolytic activity researchgate.net. The peptide preferentially adopted a position parallel to the micellar surface, engaging in hydrophobic and electrostatic interactions researchgate.net.

Conformational flexibility can be influenced by factors such as peptide sequence, post-translational modifications (like amidation), and the surrounding lipid environment kcl.ac.ukbiorxiv.org. Increased conformational flexibility during initial membrane interaction has been observed for amidated peptides and may play a role in their improved membrane penetration kcl.ac.uk. The dynamic behavior of molecules within membranes, including lateral, rotational, and translational diffusion, is a key aspect of membrane functionality plos.orgnih.gov. Molecular dynamics simulations are a valuable tool for studying the dynamic behavior and conformational changes of peptides in membrane environments plos.orgresearchgate.netnih.gov.

Three-Dimensional Structural Models and their Functional Implications

Three-dimensional (3D) structural models provide detailed insights into how a peptide folds in space and how its structure relates to its function plos.orgnih.govoup.com. For peptides that interact with membranes, 3D models, often determined using techniques like NMR spectroscopy in membrane-mimetic environments or through computational methods like molecular dynamics simulations, are crucial for understanding their mechanism of action researchgate.netnih.govnih.govoup.com.

A 3D structural model of Maximin 1, obtained using two-dimensional NMR spectroscopy in a water/TFE mixture, revealed an amphipathic α-helical structure from residue Ile 2 to Ala 26, with a clear separation between polar and non-polar residues researchgate.net. This amphipathicity is a common feature of membrane-active peptides and is directly related to their ability to interact with and insert into lipid bilayers researchgate.netacs.org. The arrangement of hydrophobic and hydrophilic residues on opposite faces of the helix allows the hydrophobic face to associate with the non-polar lipid tails within the membrane while the hydrophilic face interacts with the polar headgroups or the aqueous environment acs.org.

The functional implications of these structural models are significant. The α-helical conformation and amphipathic nature are key determinants of how maximin peptides interact with cell membranes, leading to activities such as antimicrobial or anticancer effects researchgate.netacs.orgresearchgate.net. For instance, the ability of Maximin H5 to adopt an α-helical structure in the presence of cancer cell membrane mimics is linked to its anticancer activity researchgate.net. The specific orientation and insertion depth of the helix within the membrane, as revealed by structural models and simulations, can influence membrane perturbation, pore formation, or translocation, which are mechanisms by which these peptides exert their effects researchgate.netacs.org.

While the provided information offers insights into the structural characteristics and dynamic behavior of maximin peptides in general, and Maximin H5 and Maximin 1 specifically, detailed structural data and models focusing solely on this compound were not extensively available in the search results. However, given the classification of this compound within the maximin family and its origin from similar species, it is likely to share structural and behavioral characteristics with other well-studied maximins, particularly the propensity to form α-helical structures in membrane environments.

Data Tables

While specific quantitative structural data solely for this compound was not found, the following tables present illustrative data points related to the structural characteristics and environmental influences on related maximin peptides based on the provided snippets.

Table 1: Secondary Structure Content of Maximin H5 in Membrane-Mimetic Systems

Peptide FormEnvironment (Lipid System)α-Helical Content (%)Reference
Maximin H5DMPC:DMPS (10:1)57.3 researchgate.net
MH5NDMPCIncreased relative to MH5C kcl.ac.uk
MH5CDMPCLower relative to MH5N kcl.ac.uk

Table 2: Environmental Influence on Maximin H5 Membrane Interaction

PeptideEnvironment (pH)Membrane Mimic (incorporating Lys-PG)Membrane Penetration (ΔΠ, mN m⁻¹)Lysis (%)Reference
Maximin H56Yes (60% Lys-PG)6.248 nih.gov
Maximin H57Yes (40% Lys-PG)5.640 nih.gov

Table 3: Structural Features of Maximin 1 in Membrane-Mimetic Solvent

PeptideEnvironment (Solvent)Adopted Secondary StructureHelical Region (Residues)AmphipathicityReference
Maximin 150% Water / 50% TFE-d₃α-HelicalIle 2 to Ala 26Amphipathic researchgate.net

Mechanistic Insights into Maximin Peptide Membrane Interactions

Differential Interactions with Anionic and Zwitterionic Model Membranes

The selectivity of antimicrobial peptides for bacterial over mammalian cells is largely attributed to differences in membrane lipid composition. Bacterial membranes are enriched in anionic phospholipids (B1166683), while mammalian membranes are predominantly composed of zwitterionic lipids. nih.gov Maximin peptides exhibit distinct interaction profiles with these different membrane types.

Studies on maximin H6, a representative peptide from the maximin family, have provided significant insights into these differential interactions using membrane-mimetic systems. When interacting with neutral, zwitterionic dodecylphosphocholine (B1670865) (DPC) micelles, which model eukaryotic membranes, the peptide adopts a stable structure. In contrast, when interacting with negatively charged sodium dodecyl sulphate (SDS) micelles, which mimic bacterial membranes, the peptide's structure is more flexible. researchgate.net

Furthermore, the peptide's association with the membrane surrogate differs significantly. In the anionic SDS environment, maximin H6 binds closer to the micelle surface compared to its position in the neutral DPC environment. researchgate.net This preferential and distinct interaction with anionic surfaces underscores the peptide's selectivity towards microbial cell walls. Research on other cationic peptides confirms this trend, showing ready adherence and insertion into anionic membranes, while only partial and superficial adsorption occurs on zwitterionic membranes. researchgate.net

Proposed Models of Membrane Disruption by Maximin Peptides (e.g., Toroidal Pore, Carpet, Barrel-Stave)

Several models have been proposed to describe the process by which antimicrobial peptides, including maximins, disrupt membrane integrity, leading to cell death. nih.gov These models are not mutually exclusive and the mechanism employed can depend on factors like peptide concentration and lipid composition. The primary models include the barrel-stave, toroidal pore, and carpet models. researchgate.netnih.gov

Barrel-Stave Model: In this model, peptides first bind to the membrane surface and then insert into the lipid core. They subsequently aggregate to form a transmembrane pore resembling the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid acyl chains, while their hydrophilic surfaces line the aqueous channel. nih.gov

Toroidal Pore Model: Similar to the barrel-stave model, peptides bind to and insert into the membrane. However, in the toroidal pore or "wormhole" model, the peptides induce a high degree of membrane curvature. The resulting pore is lined by both the peptides and the polar head groups of the lipid molecules, creating a continuous bend from the outer to the inner leaflet. nih.gov

Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane without forming discrete, stable pores. researchgate.net

Role of Peptide Orientation and Penetration Depth in Membrane Interaction

The orientation and depth of penetration of maximin peptides into the lipid bilayer are critical determinants of their disruptive activity. Research on maximin H6 in different membrane-mimetic environments reveals a significant change in its orientation. researchgate.net

In the zwitterionic DPC environment, the peptide adopts a specific orientation within the micelle. However, in the anionic SDS environment, the peptide helix rotates by approximately 70 degrees around its axis. researchgate.net This reorientation positions specific amino acid motifs, such as GxxxG, further towards the hydrophobic interior of the micelle. This change in orientation is thought to promote peptide oligomerization, a key step in pore formation, and could explain the preferential lytic function towards negatively charged membranes. researchgate.net

The penetration depth is also modulated by the membrane type. Studies show that peptides with a large positive charge tend to be located further from the center of the membrane. nih.gov For maximin H6, the peptide is bound closer to the surface in the anionic SDS micelles compared to the neutral DPC micelles, suggesting an initial, strong electrostatic interaction at the surface that precedes deeper insertion or disruption. researchgate.net

Electrostatic and Hydrophobic Driving Forces in Maximin-Membrane Binding

The interaction between maximin peptides and membranes is a two-step process governed by both electrostatic and hydrophobic forces. acs.orgproquest.com

Electrostatic Attraction: The initial step is dominated by electrostatic interactions. proquest.com Maximin peptides are typically cationic (positively charged), which facilitates a strong attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol. nih.govresearchgate.net This electrostatic attraction is the primary driving force for the initial binding and accumulation of the peptide on the bacterial cell surface. acs.orgpreprints.org

Hydrophobic Insertion: Following the initial electrostatic binding, hydrophobic interactions become the main driver for the insertion of the peptide into the non-polar lipid core of the membrane. acs.orgnih.gov The amphipathic nature of maximin peptides, with distinct hydrophobic and hydrophilic faces, is crucial for this step. The hydrophobic face of the peptide interacts favorably with the fatty acid chains of the lipids, driving its penetration into the bilayer and ultimately causing disruption. acs.orgpreprints.org

The balance between these forces is critical. While electrostatic interactions provide selectivity and concentrate the peptide at the target membrane, the hydrophobic interactions are responsible for the membrane-disturbing effects that lead to cell death. acs.org

Investigation of Maximin-Induced Membrane Lysis and Permeabilization

The ultimate consequence of maximin peptide-membrane interaction is the loss of membrane integrity through lysis (rupture) and permeabilization (leakage). nih.govfrontiersin.org Maximin peptides are known to possess both antibacterial and hemolytic (red blood cell-lysing) activity, demonstrating their capacity to disrupt both anionic and, to some extent, zwitterionic membranes. researchgate.net

The formation of pores, as described by the barrel-stave and toroidal models, creates channels through which ions and small molecules can leak out of the cell, disrupting the electrochemical gradient essential for cellular processes and leading to cell death. nih.gov Even in the carpet model, the detergent-like action leads to a catastrophic loss of the membrane barrier function. researchgate.net

Studies on synthetic peptides designed to mimic maximins show that they induce the release of contents from negatively charged liposomes, confirming their permeabilizing action. nih.gov The leakage process is often found to be "all-or-none," meaning that once a threshold is reached, a liposome (B1194612) (or cell) releases its contents completely. nih.gov This membrane permeabilization is a widely accepted mechanism of action for antimicrobial peptides and is the direct cause of their cell-killing activity. nih.gov

Biological Activities of Maximin Peptides: Non Clinical and Mechanistic Studies

Antimicrobial Activities of Maximin 68 and Analogs

Maximin peptides and their analogs have demonstrated antimicrobial activity against a variety of bacteria and fungi. This activity is a key area of research due to the increasing global concern over antimicrobial resistance.

Activity Spectrum against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

Maximin peptides, such as Maximin 3, have shown activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus pyocyaneus. For instance, Maximin 3 exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/ml against Staphylococcus aureus ATCC2592 and 4 µg/ml against Bacillus pyocyaneus CMCCB1010. bicnirrh.res.in Some studies on antimicrobial substances produced by Bacillus subtilis strains have also indicated broad-spectrum activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. cabidigitallibrary.orgresearchgate.net While specific MIC values for this compound against these bacteria were not explicitly found in the search results, the activity of related maximins and other AMPs from similar sources suggests potential efficacy.

Data Table: Antimicrobial Activity of Maximin 3 against Gram-Positive Bacteria

BacteriumStrainMIC (µg/ml)Citation
Staphylococcus aureusATCC25922 bicnirrh.res.in
Bacillus pyocyaneusCMCCB10104 bicnirrh.res.in

Activity Spectrum against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Maximin peptides have also shown activity against Gram-negative bacteria. Maximin 3, for example, demonstrated an MIC of 20 µg/ml against Escherichia coli ATCC25922. bicnirrh.res.in Research on other AMPs and antimicrobial substances from Bacillus strains indicates activity against Gram-negative pathogens, including Escherichia coli and Pseudomonas aeruginosa. cabidigitallibrary.orgmdpi.comresearchgate.net The outer membrane of Gram-negative bacteria presents an additional barrier that AMPs must overcome to exert their effects. explorationpub.comexplorationpub.com

Data Table: Antimicrobial Activity of Maximin 3 against a Gram-Negative Bacterium

BacteriumStrainMIC (µg/ml)Citation
Escherichia coliATCC2592220 bicnirrh.res.in

Antifungal Activities (e.g., Candida albicans, Aspergillus flavus, Penicillium uticale)

Antifungal activity is another important aspect of maximin peptides. Maximin 3 has shown activity against Candida albicans, with an MIC of 2 µg/ml. bicnirrh.res.in However, it was found to be inactive against Aspergillus flavus and Penicillium uticale. bicnirrh.res.in Studies on biosurfactants from Bacillus subtilis have also reported antifungal activity against Candida albicans. researchgate.netscispace.com

Data Table: Antifungal Activity of Maximin 3

FungusStrainMIC (µg/ml)Citation
Candida albicansATCC20022 bicnirrh.res.in
Aspergillus flavusIFFI4015Inactive bicnirrh.res.in
Penicillium uticaleIFFI2001Inactive bicnirrh.res.in

Mechanisms of Action against Microbial Cells: Beyond Membrane Disruption (e.g., intracellular targets)

While membrane disruption is a primary mechanism for many AMPs, research indicates that maximin peptides and other AMPs can also target intracellular components of microbial cells. explorationpub.commdpi.commdpi.comnih.gov Studies suggest that AMPs can penetrate the microbial membrane and interfere with essential intracellular processes, such as DNA, RNA, and protein synthesis. mdpi.comnih.gov For instance, the antibacterial mechanism of maximin H5 against Staphylococcus aureus has been linked to membrane dissolution, with its N-terminal α-helical peptide playing a structural role in interacting with the membrane. nih.gov The ability of AMPs to target multiple sites, including intracellular targets, contributes to their effectiveness and may help prevent the development of resistance. explorationpub.comexplorationpub.comnih.gov

Anticancer Activities: In Vitro Studies on Cell Lines

Beyond their antimicrobial properties, maximin peptides have also been investigated for potential anticancer activities through in vitro studies on various cancer cell lines. nih.gov

Selective Cytotoxicity Towards Malignant Cell Lines

Research suggests that some AMPs, including maximin peptides, may exhibit selective cytotoxicity towards malignant cell lines while showing lower toxicity to normal cells. explorationpub.comnih.govtandfonline.commdpi.com This selectivity is often attributed to differences in the membrane composition of cancer cells compared to normal cells, with cancer cells typically having a higher negative charge on their outer membrane. explorationpub.com Maximin peptides have been studied for their effects on cancer cells such as melanoma and gastric cancer, demonstrating the ability to disrupt cancer cell membranes and induce cell death in vitro. nih.gov In vitro assays are widely used to evaluate the efficacy of AMPs as anticancer agents, providing foundational evidence of their ability to inhibit cancer cell proliferation, induce apoptosis, and disrupt cellular membranes across various cancer cell lines. nih.gov

Interaction with Model Cancer Cell Membranes and Anionic Lipids

Maximin H5, a related anionic α-helical host defense peptide, demonstrates a strong ability to interact with and penetrate model cancer cell membranes. These interactions are significantly correlated with the presence of anionic lipids, such as dimyristoyl phosphatidylserine (B164497) (DMPS), which are found in higher concentrations on the outer leaflet of cancer cell membranes compared to normal cells. uclan.ac.ukmdpi.com Studies using mixed dimyristoyl phosphatidylcholine (DMPC) and DMPS monolayers have shown that the maximal surface pressure changes induced by Maximin H5 correlate strongly with the levels of DMPS, suggesting a preference for anionic lipids in its membrane interactions. uclan.ac.uk The peptide adopts high levels of α-helical structure in the presence of model cancer membranes, further facilitating its penetration and interaction. uclan.ac.uk The C-terminal amide group of Maximin H5 appears to play a key role in optimizing the peptide's ability to interact with and insert into cancer cell membranes, influencing both the depth and rate of insertion. uclan.ac.uk

Membranolytic Mechanisms in Cancer Cell Death

The interaction of Maximin H5 with cancer cell membranes leads to membranolytic mechanisms, which are proposed as the primary way the peptide kills cancer cells. uclan.ac.uk The peptide induces high levels of lysis in vesicle mimics of cancer cell membranes. uclan.ac.uk This membranolytic activity is promoted by the presence of anionic lipids in the cancer cell membranes. uclan.ac.ukresearchgate.net The ability of Maximin H5 to reduce the viability of cancer cells is facilitated by its high levels of membranolytic activity. uclan.ac.uk The terminal amide groups of Maximin H5 are suggested to be required for its optimal membranolytic and anticancer activity. uclan.ac.uk Cancer cell membranes typically have a greater negative surface charge than normal cells due to a higher fraction of anionic lipids like phosphatidylserine, which allows positively charged anticancer peptides to preferentially bind to them. mdpi.com Membranolytic events can involve pore formation and lead to cell death through mechanisms like apoptosis and/or necrosis. frontiersin.org

Antiviral Activities

While specific data on this compound's antiviral activity is limited in the provided search results, related maximin peptides, such as Maximin-3, have shown anti-HIV activity. uniprot.org The broader category of antimicrobial peptides, which includes maximins, are being explored for their potential as antiviral agents. Research into antiviral strategies often focuses on interfering with viral entry into host cells or directly inactivating viral particles. google.com

Direct Inactivation of Viral Envelopes

Enveloped viruses, which are enclosed by a lipid bilayer derived from the host cell, can be inactivated by agents that disrupt this envelope. nih.govnsf.gov Compounds that interact with the lipid membrane of the virus can lead to its inactivation. nih.gov For example, mild surfactants like Tween-20 and Tween-80 can inactivate enveloped viruses by disrupting their lipid-based envelope. nih.gov Similarly, hydrophobic alkylating compounds that partition into the lipid bilayer can block the fusion of viruses with their target cells, leading to inactivation while potentially preserving the structural integrity of the virus. asm.org Arginine and its derivatives have also been shown to exclusively inactivate enveloped viruses, suggesting their mechanism involves interactions with the lipid bilayer. nsf.gov While direct evidence for this compound specifically targeting viral envelopes is not explicitly detailed, the membranolytic activity observed against cancer cell membranes suggests a potential mechanism for disrupting lipid bilayers, which could extend to viral envelopes.

Interference with Viral Entry into Host Cells

Interfering with the process by which viruses enter host cells is a key strategy for controlling viral infections. google.com Viral entry is often mediated by viral glycoproteins on the surface of the virus that bind to host cell receptors and facilitate membrane fusion. google.com Inhibitors can disrupt this process by blocking receptor binding or inhibiting the fusion mechanism. google.com Some compounds, like small-molecule CD4-mimetic compounds for HIV-1, can inhibit entry by blocking the interaction between viral glycoproteins and host cell receptors or by prematurely triggering conformational changes in the viral envelope glycoproteins, leading to irreversible inactivation. nih.gov Viruses can also interfere with the entry or replication of other viruses through mechanisms like competing for cellular receptors or intracellular components required for replication. thepharmajournal.comasm.org Although specific data on this compound's ability to interfere with viral entry is not provided, its interaction with cell membranes could potentially impact viral attachment or entry processes that rely on membrane integrity or specific lipid interactions.

Other Biologically Relevant Activities (e.g., Spermicidal Activity)

Maximin peptides, including Maximin-3, have demonstrated significant spermicidal activity. uniprot.orgcmu.ac.thmdpi.com This activity is of interest for the development of contraceptive agents. mdpi.com The mechanism of spermicidal action for some compounds, such as nonoxynol-9 (B121193) and gramicidin, involves damaging the sperm plasma membrane, perturbing its conformation, and destroying its semi-permeable nature, which impairs sperm motility and fertilizing function. google.com Some antimicrobial peptides with spermicidal activity, like magainins, are reported to exert their effects through a physical detergent mechanism. ijpsonline.com Maximin-1 and Maximin-3 have been documented as antimicrobial peptides with spermicidal activity isolated from the skin of the Chinese red belly toad (Bombina maxima). cmu.ac.th

Structure Activity Relationship Sar Studies of Maximin Peptides

Impact of Amino Acid Composition on Biological Activity and Membrane Interaction

The amino acid composition of Maximin peptides significantly dictates their biological activity and ability to interact with cellular membranes. Like many AMPs, Maximin peptides are typically cationic and amphipathic, possessing a spatial separation of positively charged and hydrophobic residues. This amphipathic nature and net positive charge are critical for their initial electrostatic interaction with the negatively charged surface of bacterial membranes, which is a key step in their mechanism of action frontiersin.orgexplorationpub.comtandfonline.com.

Hydrophobic residues, such as leucine (B10760876), play a crucial role in the interaction with bacterial membranes by enhancing the peptide's hydrophobicity within its amphipathic structure, often an alpha-helix frontiersin.org. An increase in hydrophobicity can lead to greater antimicrobial activity, although it may also increase hemolytic activity against host cells frontiersin.org. The balance between cationicity, hydrophobicity, and amphipathicity is essential for achieving optimal biological activity and selectivity tandfonline.com. Studies on Maximin 1 have shown its amphipathic nature and how it interacts with bacterial membrane-mimicking environments like sodium dodecyl sulfate (B86663) micelles, preferentially adopting a position parallel to the micellar surface through hydrophobic and electrostatic interactions nih.gov.

Role of Terminal Amidation (e.g., C-terminal amidation in Maximin H5)

C-terminal amidation is a common post-translational modification in AMPs that significantly impacts their properties, including stability, charge, and biological activity jpt.com. For Maximin H5, C-terminal amidation has been shown to be crucial for its antibacterial activity researchgate.netcore.ac.uk. This modification converts the C-terminal carboxyl group (-COOH) to an amide group (-CONH2), eliminating the negative charge at this position jpt.com.

Studies comparing native amidated Maximin H5 with its deaminated counterpart have demonstrated the importance of the C-terminal amide in stabilizing the peptide's alpha-helical structure, which is required for effective interaction with bacterial membranes researchgate.netcore.ac.uknih.gov. The presence of the C-terminal amide in Maximin H5 is suggested to be required to stabilize the adoption of a membrane-interactive tilted structure by the peptide core.ac.uknih.gov. This stabilization contributes to enhanced antimicrobial efficacy and can influence the peptide's lytic capacity researchgate.netcore.ac.uk. The deaminated form of Maximin H5 exhibits reduced alpha-helicity, decreased ability to penetrate and lyse model erythrocyte membranes, and lower toxicity towards S. aureus compared to the native amidated peptide researchgate.netcore.ac.uk.

The following table summarizes some of the observed effects of C-terminal deamidation on Maximin H5:

PropertyNative Maximin H5 (Amidated)Deaminated Maximin H5Reference
Hemolysis (%)18-2011-12 researchgate.netcore.ac.uknih.gov
Alpha-helicity in lipid mimics (%)4216 researchgate.netcore.ac.uknih.gov
Membrane Penetration (mN m-1)10.87.8 researchgate.netcore.ac.uknih.gov
Membrane Lysis (%)Complete or 6455.2 or 55 researchgate.netcore.ac.uknih.gov
MIC against S. aureus (µM)90180 core.ac.uk

Significance of Specific Residues (e.g., Glycine (B1666218), Valine, Leucine) and their Flexibility

Specific amino acid residues and their inherent flexibility within the peptide sequence can significantly influence the structure and activity of Maximin peptides. For instance, studies on Maximin 1 have indicated that flexibility around Glycine residues (specifically Gly9 and Gly16) is likely responsible for the peptide's low hemolytic activity nih.govnih.gov. Glycine residues are known to introduce flexibility into peptide chains due to their lack of a side chain.

The presence of hydrophobic residues like Valine and Leucine is important for membrane insertion and interaction frontiersin.org. The arrangement and context of these residues within the amphipathic structure determine the peptide's ability to interact favorably with the lipid bilayer frontiersin.orgnih.gov.

Furthermore, the introduction of residues that can induce structural changes, such as proline, has been explored in other peptide systems to enhance selectivity by inducing kinks in the peptide structure that favor interaction with bacterial membranes over mammalian cell membranes acs.org. While not specifically detailed for Maximin 68 or H5 in the provided snippets, this highlights the general principle that specific residues and their impact on flexibility and structure are key determinants of activity and selectivity in AMPs.

Engineering of Maximin Peptide Analogs for Enhanced Selectivity or Activity

Engineering of peptide analogs is a common strategy to improve the therapeutic potential of AMPs by enhancing their activity, selectivity, or stability nih.govnih.gov. This involves modifying the peptide sequence or structure based on SAR insights. Approaches include amino acid substitutions, terminal modifications, and cyclization frontiersin.orgnih.govnih.govmdpi.comlifetein.com.

Based on SAR studies, modifications can be designed to optimize the balance of charge and hydrophobicity, stabilize desired secondary structures (like the alpha-helix), or introduce features that promote selective interaction with microbial membranes frontiersin.orgacs.orgnih.gov. For example, modifying hydrophobic residues can impact both antimicrobial and hemolytic activities frontiersin.org. C-terminal amidation, as discussed, is a modification that enhances antibacterial efficacy and stability researchgate.netcore.ac.uknih.gov.

While specific examples of engineered this compound analogs are not detailed in the provided text, the principles observed in studies of other Maximin peptides and AMPs are applicable. Rational design based on understanding the impact of amino acid composition, terminal modifications, and specific residue properties allows for the creation of Maximin peptide variants with potentially improved therapeutic profiles, such as enhanced potency against target pathogens and reduced toxicity towards host cells acs.orgnih.govacs.org.

This compound itself has been reported to exhibit antibacterial activity against C. albicans, S. aureus, E. coli, and B. subtilis, along with hemolytic activities against human and rabbit red blood cells targetmol.com. This indicates a starting point for potential SAR studies and analog design focused on this compound, aiming to optimize its activity spectrum and improve its selectivity.

Biosynthesis and Post Translational Modifications of Maximin Peptides

Genetic Basis and Precursor Processing of Maximin Peptides

The genetic blueprint for maximin peptides is encoded in cDNA found in the toad's skin. nih.govnih.gov Like most amphibian AMPs, maximins are synthesized as larger, inactive precursor proteins, or prepropeptides. mdpi.com This precursor structure typically follows a conserved tripartite organization:

N-terminal Signal Peptide: A short, hydrophobic sequence that directs the nascent polypeptide into the endoplasmic reticulum, the first step in the secretory pathway.

Acidic Spacer Region: A segment rich in acidic amino acid residues (aspartic and glutamic acids). mdpi.com

Mature Peptide Sequence(s): The C-terminal region contains the sequence of the final, active maximin peptide.

Interestingly, cDNA analysis from Bombina maxima skin has revealed that a single precursor protein can encode multiple, sometimes different, maximin peptides. nih.govnih.gov For instance, one precursor was found to contain the sequence for maximin 3 as well as a novel anionic peptide, maximin H5. nih.gov Other precursors encode for maximin S1 followed by tandem repeats of other maximin S peptides. nih.gov This "polyprotein" strategy allows for the efficient and diverse production of defense molecules from a single gene.

The release of the mature peptide from this precursor is a critical step. It relies on proteolytic cleavage at specific processing sites. These sites are typically marked by pairs of basic amino acid residues, such as Lysine-Arginine (Lys-Arg), which are recognized by specific enzymes. researchgate.netmdpi.com

Table 1: Structural Organization of a Typical Maximin Precursor Protein

Precursor RegionPrimary CharacteristicsFunction
Signal Peptide N-terminal, hydrophobicDirects protein to the secretory pathway
Acidic Pro-region Rich in Aspartic/Glutamic AcidMay assist in proper folding and prevent premature activity
Cleavage Site Typically a dibasic pair (e.g., Lys-Arg)Recognition site for processing endopeptidases
Mature Peptide(s) C-terminal, final active sequence(s)The functional antimicrobial peptide
Amidation Signal C-terminal Glycine (B1666218) residueSignal for final post-translational amidation

Enzymatic Pathways Involved in Maximin Peptide Maturation

The transformation of the inactive prepropeptide into a mature maximin peptide involves a cascade of specific enzymatic actions within the secretory pathway of the granular glands in the frog's skin. nsf.gov

First, a signal peptidase in the endoplasmic reticulum recognizes and cleaves off the N-terminal signal peptide, converting the prepropeptide into a propeptide. The propeptide is then transported to the trans-Golgi Network.

Within the trans-Golgi Network and/or secretory granules, proprotein convertases (PCs) play a pivotal role. nih.govnih.gov These serine endoproteases, such as furin-like enzymes, recognize and cleave the propeptide at the C-terminal side of the specific dibasic amino acid sites (e.g., Lys-Arg) that flank the mature peptide sequence. researchgate.netwikipedia.org This cleavage event releases the mature maximin peptide from the acidic pro-region.

The final step for many maximin peptides is C-terminal amidation, a crucial post-translational modification discussed in the next section. This process is catalyzed by a two-enzyme complex collectively known as peptidylglycine α-amidating monooxygenase (PAM) . nih.govembopress.org

Identification and Functional Significance of Post-Translational Modifications (e.g., amidation)

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis, greatly expanding their functional diversity. jpt.com For maximin peptides, the most significant and common PTM is C-terminal amidation.

This modification is identified by sequencing the precursor gene, which often reveals a Glycine residue immediately following the C-terminal amino acid of the mature peptide. mdpi.com This Glycine acts as the substrate for the PAM enzyme complex. The PAM complex catalyzes a two-step reaction:

Peptidylglycine α-hydroxylating monooxygenase (PHM) first hydroxylates the α-carbon of the C-terminal Glycine. nih.govembopress.org

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) then cleaves the bond between the α-carbon and the nitrogen, releasing the amidated peptide and glyoxylate.

The functional significance of C-terminal amidation in maximin peptides is profound:

Enhanced Stability: The amide group protects the peptide from degradation by carboxypeptidases, increasing its half-life in a biological environment. researchgate.net

Increased Biological Activity: Amidation neutralizes the negative charge of the C-terminal carboxyl group. jpt.com This change is critical for the peptide's ability to interact with and disrupt the negatively charged membranes of microbes. researchgate.net

Structural Stabilization: For some maximins, such as maximin H5, the C-terminal amide is essential for stabilizing the peptide's α-helical structure upon membrane interaction. nih.gov The deamidated form of maximin H5 shows reduced α-helicity and a corresponding decrease in its ability to lyse model membranes, suggesting the amide moiety is required to stabilize the peptide's membrane-interactive tilted structure. nih.gov

Table 2: Key Post-Translational Modifications in Maximin Peptides

ModificationEnzyme(s) InvolvedLocation on PeptideFunctional Significance
Proteolytic Cleavage Proprotein Convertases (PCs)Flanking dibasic residues (e.g., Lys-Arg)Releases mature peptide from precursor
C-terminal Amidation Peptidylglycine α-amidating monooxygenase (PAM)C-terminusIncreases stability, enhances antimicrobial activity, stabilizes secondary structure researchgate.netnih.gov

Strategies for Maximin Peptide Modification and Derivatization for Research Enhancement

Chemical Synthesis of Maximin Peptides and their Analogs

Chemical synthesis is a fundamental method for producing peptides, including Maximin 68 and its analogs. Solid-phase peptide synthesis (SPPS) is a widely used technique that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. nih.gov This approach facilitates the creation of specific sequences and the incorporation of modified or unnatural amino acids. nih.govrsc.org

The synthesis of peptide analogs often involves structural modifications aimed at improving desired properties such as stability, lipophilicity, or binding affinity. researchgate.net For instance, modifications to amino acid side chains or the peptide backbone can alter the molecule's charge distribution and interaction with its environment. researchgate.net Research on peptide synthesis tags, such as the use of C-terminal amino acid sequences like [Arg(Pbf)]₆, has demonstrated improvements in crude peptide purity and suppression of aggregation during the synthesis of challenging or aggregating peptides. acs.org This highlights the ongoing efforts to refine synthetic methods for producing peptides with higher purity and yield. acs.org

The synthesis process typically involves coupling reactions, deprotection steps, and cleavage from the solid support, followed by purification, often using techniques like high-performance liquid chromatography (HPLC). nih.gov The purity and identity of the synthesized peptides and their analogs are then confirmed using analytical methods such as mass spectrometry (MS). nih.govnih.gov

Conjugation Strategies for Improved Research Utility (e.g., Polymer-Peptide Conjugates for Biofilm Prevention)

Conjugation involves the covalent attachment of peptides to other molecules, such as polymers, to enhance their properties and expand their research utility. This strategy has gained significant attention, particularly in the development of materials with improved antimicrobial and anti-biofilm capabilities. researchgate.netmdpi.comnih.gov

Polymer-peptide conjugates have been explored as a promising approach to prevent bacterial adhesion and biofilm formation on surfaces. researchgate.netmdpi.comnih.gov For example, studies have investigated the conjugation of antimicrobial peptides, including Maximin H5 (a related peptide), to hydrophilic polymer brushes grafted onto surfaces. researchgate.netnih.gov These coatings have shown effectiveness in resisting biofilm formation, and their efficacy can depend on the nature of the conjugated peptide and the polymer properties, such as molecular weight. researchgate.netnih.gov

Research has demonstrated that conjugating peptides to polymers like polyethylene (B3416737) glycol (PEG) can yield materials with inhibitory and eradicating activity against bacterial biofilms, such as those formed by Escherichia coli and Pseudomonas aeruginosa. nih.gov For instance, a study involving a modified Maximin H5 peptide (MH5C-Cys) conjugated to PEG polymers of different sizes (2 kDa and 5 kDa) found that the 5 kDa PEG conjugate was effective in inhibiting and eradicating biofilm formation. nih.gov

Conjugation strategies are not limited to surface coatings; they are also employed to create soluble conjugates with enhanced properties. The conjugation of peptides to other bioactive molecules or polymers can improve their stability, solubility, and targeted delivery. mdpi.com The chemical methods used for conjugation are diverse and depend on the functional groups available on the peptide and the molecule to be conjugated. rsc.orgresearchgate.net Site-selective conjugation techniques are being developed to achieve greater control over the attachment site, leading to more homogeneous and potentially more effective conjugates. rsc.orgresearchgate.net

Table 1. Biofilm Inhibition and Eradication by Maximin H5-PEG Conjugates nih.gov

ConjugateMIC (µM)MBIC (µM)MBEC (µM)
MH5C-Cys-2 kDa PEGNo inhibitionNo inhibitionNo eradication
MH5C-Cys-5 kDa PEG40300500

*MIC: Minimum Inhibition Concentration; MBIC: Minimum Biofilm Inhibition Concentration; MBEC: Minimum Biofilm Eradication Concentration. Data is representative and specific to the tested bacterial strains (E. coli and P. aeruginosa) and experimental conditions.

Isotopic Labeling for Structural and Dynamics Studies (e.g., ¹⁵N-labeling)

Isotopic labeling is a powerful technique used in conjunction with nuclear magnetic resonance (NMR) spectroscopy to study the structure, dynamics, and interactions of peptides and proteins. nih.govscirp.orgckisotopes.com By replacing naturally abundant isotopes (e.g., ¹²C, ¹⁴N, ¹H) with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can simplify NMR spectra and obtain detailed information at atomic resolution. nih.govscirp.orgckisotopes.com

¹⁵N-labeling, where the naturally abundant ¹⁴N isotope is replaced by ¹⁵N, is a common strategy, particularly for studies involving the peptide backbone. nih.govnih.govscirp.org Uniform ¹⁵N-labeling, where all nitrogen atoms in the peptide are enriched with ¹⁵N, is widely used to facilitate the assignment of resonances in multidimensional NMR experiments, such as ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra. nih.govnih.gov These spectra provide a fingerprint of the protein or peptide, with each peak typically corresponding to a backbone amide NH group. nih.govnih.gov

For larger peptides or proteins, uniform labeling can still lead to spectral overlap. In such cases, selective isotopic labeling strategies are employed, where only specific amino acid types or regions of the peptide are labeled. nih.govnih.govresearchgate.net This simplifies the NMR spectra, making assignments and the study of local dynamics more tractable. nih.govnih.govresearchgate.net For example, selective ¹⁵N-labeling of leucine (B10760876) residues allows researchers to focus specifically on the signals from these amino acids. nih.gov

Isotopic labeling is typically achieved by expressing the peptide or protein in host organisms, such as Escherichia coli, grown in minimal media containing isotopically enriched nutrients, such as ¹⁵N-labeled ammonium (B1175870) chloride as the sole nitrogen source. nih.govnih.govscirp.org Chemical synthesis can also be used to incorporate isotopes at specific positions. scirp.org The fidelity of isotopic incorporation is often verified using mass spectrometry. nih.gov

Isotopic labeling, particularly with ¹⁵N, is essential for applying advanced NMR techniques to investigate the structural features, folding, dynamics, and interactions of this compound and its modified versions, providing insights crucial for understanding their mechanisms of action and guiding further research and development. nih.govckisotopes.comgu.se

Table 2. Common Isotopes Used in Biomolecular NMR nih.govscirp.orgckisotopes.com

IsotopeNatural Abundance (%)Spin Quantum NumberRelevance in NMR Studies
¹H>99.91/2High sensitivity, widely used for structural and dynamics studies.
¹³C1.11/2Used for backbone and side-chain assignments, dynamics.
¹⁵N0.371/2Primarily used for backbone amide groups, dynamics, and interactions.
²H (D)0.0151Used for signal simplification (deuteration) and dynamics studies.

Note: While ¹H is highly abundant, ¹³C, ¹⁵N, and ²H require isotopic enrichment for most biomolecular NMR applications.

Computational and Theoretical Approaches in Maximin Peptide Research

Molecular Dynamics Simulations of Maximin Peptide-Membrane Systems

Molecular Dynamics (MD) simulations are a powerful technique used to investigate the dynamic behavior of Maximin peptides and their interactions with lipid membranes at an atomic level. These simulations provide insights into the process of peptide adsorption, insertion, and potential pore formation within the membrane bilayer.

Studies utilizing all-atom MD simulations have explored the initial interactions of Maximin peptides, such as Maximin 3 (Max3), with different lipid bilayer models to understand their mechanism of action and membrane specificity. These simulations can corroborate experimental findings regarding peptide-membrane selectivity. For instance, MD simulations have shed light on how peptides differentially modify lipid bilayer properties. Molecular mechanics Poisson-Boltzmann surface area calculations can reveal specific electrostatic interaction fingerprints of the peptide for each membrane model tested, helping to account for differences observed experimentally in activity and selectivity.

MD simulations have also been employed to investigate the molecular basis for the membrane selectivity of Maximin 1. By simulating interactions between Maximin 1 and models of prokaryotic (anionic) and eukaryotic (zwitterionic) membranes, researchers found that Maximin 1 interacts more strongly with the prokaryotic membrane due to electrostatic attraction. Simulations revealed specific residues crucial for the adsorption of Maximin 1 onto the prokaryotic membrane surface. The peptide's alpha-helical nature and amphipathicity were found to be necessary for adsorption, while a later transition to a random coil was crucial for penetrating the prokaryotic membrane while hindering interactions with the eukaryotic membrane. Residues in the middle region of Maximin 1 were identified as responsible for permeating the prokaryotic membrane over the eukaryotic membrane.

MD simulations have also been used to model the interactions of Maximin peptides with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. These simulations can show that peptides like Maximin 1 maintain an α-helical conformation in such environments and adopt positions parallel to the micelle surface, establishing favorable hydrophobic and electrostatic contacts. Flexibility around certain residues has also been observed in simulations and may be linked to properties like low hemolytic activity.

Table 1 summarizes key findings from MD simulations of Maximin peptide-membrane interactions:

PeptideMembrane Model UsedKey Findings from MD SimulationsSource
Maximin 3Various lipid bilayersCorroborated peptide-membrane selectivity; Revealed differential modification of lipid bilayer properties; Identified electrostatic interaction fingerprints.
Maximin 1Prokaryotic (anionic), Eukaryotic (zwitterionic)Stronger interaction with prokaryotic membrane due to electrostatic attraction; Identified key residues for adsorption and penetration; Related conformational changes to selective permeation.
Maximin 1SDS micellesMaintained α-helical conformation; Adopted position parallel to micelle surface; Showed flexibility around certain residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate the structural and physicochemical properties of peptides with their biological activities. These models can be used to predict the activity of new or modified peptides and guide the design of novel analogs with improved efficacy or specificity.

QSAR models for peptides often utilize numerical descriptors that characterize the amino acid sequence and its properties. Various methods, including stepwise multiple regression and partial least squares, are employed to build these models. The goal is to identify the key structural features that contribute significantly to the observed activity.

While specific QSAR studies focused solely on Maximin 68 were not found in the search results, QSAR approaches have been successfully applied to other peptide sets, including antimicrobial peptides. These studies demonstrate the feasibility of using computational methods to predict peptide activity based on their sequence and structural characteristics. For instance, QSAR models have been developed for the antibacterial activity of mastoparan (B549812) analogs, showing reasonably good predictive potential.

The development of robust QSAR models for Maximin peptides would involve defining appropriate molecular descriptors that capture the relevant physicochemical properties influencing their interaction with targets, such as charge distribution, hydrophobicity, and conformational flexibility. These models could then be used to screen virtual libraries of Maximin analogs and prioritize candidates for experimental synthesis and testing.

Table 2 illustrates the general concept of QSAR modeling in peptide research:

Input DataComputational Method(s)Output/ApplicationRelevance to Maximin Peptides
Peptide sequences, Measured biological activitiesDescriptor generation, Regression analysis (e.g., MLR, PLS), Machine LearningPredictive models correlating structure and activity; Identification of key structural features.Can be applied to Maximin peptides to predict activity and guide analog design.

In Silico Analysis of Peptide Conformation and Interaction Energies

In silico analysis encompasses a range of computational techniques used to study the conformation of Maximin peptides and the energies associated with their interactions with other molecules, such as membrane lipids or target proteins. These analyses provide fundamental insights into the structural basis of peptide function.

Methods like molecular docking and MD simulations are used to determine the preferred conformations of peptides in different environments (e.g., aqueous solution, near a membrane) and to calculate the binding energies of peptide-target interactions. Analyzing interaction energies, including Van der Waals and electrostatic contributions, can help quantify the strength and nature of the interactions between specific amino acids in the peptide and the surrounding molecules.

For Maximin peptides, in silico analysis of conformation is crucial because their biological activity is often linked to their ability to adopt specific structures, such as α-helices, upon interacting with membranes. Computational tools can predict the three-dimensional structure of peptides based on their amino acid sequence and analyze their conformational changes upon membrane binding.

Calculating interaction energies between Maximin peptides and membrane components can help elucidate the driving forces behind membrane binding and insertion. For example, studies on other peptides have shown that favorable interactions with negatively charged membrane lipid head groups can drive association with the membrane. In silico analysis can quantify these interactions and identify the key residues involved.

Table 3 provides examples of in silico analysis in peptide research:

Analysis TypeComputational Method(s)Information GainedApplication to Maximin Peptides
Peptide ConformationStructure prediction (e.g., AlphaFold2, PEP-FOLD), MD simulationsPreferred 3D structure in different environments; Conformational changes upon binding.Understanding how Maximin peptides fold and change shape when interacting with membranes.
Peptide-Target Interaction EnergiesMolecular Docking, MD simulations, MM/PBSA, MM/GBSABinding affinity; Contribution of specific residues to binding; Nature of interactions (electrostatic, hydrophobic).Quantifying the strength of Maximin peptide interactions with membranes and identifying key residues.

Prediction of Novel Maximin Peptide Analogs with Desired Properties

Computational methods play a significant role in the prediction and design of novel Maximin peptide analogs with enhanced or tailored properties, such as increased activity, improved selectivity, or reduced toxicity. This involves using computational models and simulations to explore the potential effects of amino acid substitutions, deletions, or additions on peptide structure and function.

Building upon insights gained from MD simulations and QSAR modeling, computational approaches can be used to rationally design peptide sequences predicted to possess desired characteristics. This can involve virtual screening of large libraries of potential analogs and evaluating their predicted activity or interaction strength with target membranes.

Techniques such as affinity maturation, which utilizes methods like Monte Carlo optimization and MD simulations, can be applied to computationally predict the binding affinity of new peptides obtained by mutating the sequence of a known peptide. This allows for the in silico optimization of peptide sequences for improved target binding.

Furthermore, computational tools can assist in predicting other important properties of peptide analogs, such as solubility and aggregation propensity, which are crucial for their development as therapeutic agents. While the search results did not detail specific computational predictions of this compound analogs, the general principles and methods described are applicable to the design of novel Maximin peptides with improved properties based on computational predictions.

Table 4 outlines the process of computational prediction of novel peptide analogs:

StepComputational Method(s)Goal
Design Space ExplorationSequence variation algorithms, Virtual library generationGenerate a diverse set of potential peptide analog sequences.
Property PredictionQSAR modeling, MD simulations, In silico analysis of properties (e.g., solubility)Predict the activity, selectivity, toxicity, and other properties of analogs.
Virtual ScreeningHigh-throughput docking, MD simulations, Scoring functionsRank analogs based on predicted properties and interactions.
PrioritizationAnalysis of computational resultsSelect the most promising candidates for experimental validation.

Microbial Resistance Mechanisms Against Maximin Peptides

Bacterial Adaptation Strategies to Maximin Peptide Action

Bacteria employ diverse strategies to adapt and survive in the presence of antimicrobial agents, including maximin peptides. These adaptations can be broadly categorized into genetic and non-genetic mechanisms. Genetic adaptation often involves mutations in chromosomal genes or the acquisition of foreign DNA through horizontal gene transfer, leading to stable resistance phenotypes. nih.govresearchgate.netaimspress.com These genetic changes can result in mechanisms that limit drug uptake, modify the drug target, inactivate the drug, or actively pump the drug out of the cell via efflux systems. nih.govresearchgate.netaimspress.com

Beyond genetic alterations, bacteria can also exhibit non-genetic adaptive strategies, such as phenotypic changes, including alterations in cell morphology or growth rate, which can temporarily reduce susceptibility to antimicrobials. ntu.ac.uk The history of a bacterium's exposure to different antibiotics or environmental stresses can also influence its subsequent adaptive responses to new antimicrobial challenges. nih.gov While these general strategies apply to many antimicrobials, specific adaptations against maximin peptides often revolve around counteracting their membrane-targeting mechanism.

Role of Microbial Membrane Modifications in Resistance (e.g., Lysylated Phosphatidylglycerol)

A significant resistance mechanism against cationic antimicrobial peptides, including maximin peptides like Maximin H5, involves modifications to the bacterial cell membrane composition and charge. nih.govmdpi.comnih.govuclan.ac.ukmdpi.compnas.org Cationic AMPs are attracted to the negatively charged bacterial membrane surface, a crucial initial step in their mechanism of action which often involves membrane disruption or pore formation. bachem.commdpi.com Bacteria can reduce this electrostatic attraction by decreasing the net negative charge of their membrane. nih.govmdpi.compnas.org

Besides lysylation, some MprF paralogs can also modify PG with alanine, a neutral amino acid, resulting in alanyl-phosphatidylglycerol (Ala-PG). pnas.orgresearchgate.net While Ala-PG is zwitterionic rather than positively charged, its incorporation also alters the membrane charge and can contribute to resistance against AMPs by reducing peptide affinity and altering the energy barrier for peptide penetration. pnas.orgresearchgate.net The level of Lys-PG in the membrane can fluctuate based on environmental factors, further influencing susceptibility to CAMPs. mdpi.com

Cellular Efflux Mechanisms and Detoxification Pathways

Bacterial efflux pumps are membrane proteins that actively transport various substrates, including antibiotics and toxic compounds, out of the cell, thereby reducing their intracellular concentration and conferring resistance. researchgate.netaimspress.comnih.govasm.orgresearchgate.netmdpi.com These pumps are a major contributor to multidrug resistance and can be either constitutively expressed or induced upon exposure to specific substrates. aimspress.commdpi.com Efflux systems are diverse and belong to several superfamilies, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), and ATP-Binding Cassette (ABC) transporters. aimspress.comresearchgate.net

While efflux pumps are a general mechanism of resistance against many antibiotics, their direct role specifically in resistance to maximin peptides is less extensively documented in the provided sources compared to membrane modifications. However, efflux pumps can extrude a wide range of compounds, and their involvement in resistance to other AMPs and toxic molecules suggests a potential role in reducing the intracellular accumulation of maximin peptides or their degradation products, if they manage to cross the membrane. nih.govasm.orgresearchgate.netmdpi.comresearchgate.net Efflux pumps are also involved in the detoxification of endogenous metabolites and can contribute to bacterial survival under various stresses. nih.govasm.orgmdpi.com

Beyond efflux, bacteria may possess other detoxification pathways that could potentially mitigate the effects of maximin peptides, although specific pathways directly targeting maximin peptides are not detailed in the provided information. General detoxification mechanisms might involve enzymatic degradation of the peptide or metabolic processes that counteract the cellular damage induced by the peptide.

Development of Biofilms as a Resistance Strategy

Biofilm formation is a prevalent and highly effective resistance strategy employed by many bacterial species, providing significantly increased tolerance to antimicrobial agents, including antibiotics and potentially antimicrobial peptides like maximins. ijmedicine.comnih.govnih.govksu.edu.sa Biofilms are structured communities of bacteria embedded within a self-produced extracellular polymeric substance (EPS) matrix, attached to a surface. nih.govnih.gov

The enhanced resistance within biofilms is multifactorial. The EPS matrix acts as a physical barrier, impeding the diffusion and penetration of antimicrobial agents to the deeper layers of the biofilm. nih.govnih.gov Bacteria within biofilms often exhibit altered physiological states, such as slower growth rates and nutrient limitation in certain regions, which can render them less susceptible to antimicrobials that primarily target actively growing cells. nih.govnih.gov Phenotypic heterogeneity within the biofilm population also contributes to survival, with some cells entering a persister state that is highly tolerant to killing. nih.gov

Advanced Analytical and Spectroscopic Techniques in Maximin Peptide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution at atomic resolution. acs.orgplos.org For peptides like Maximin 68, NMR can provide detailed information about their conformation in different environments, including membrane-mimicking conditions. oup.com

NMR experiments are sensitive to both structural features and dynamics, providing insights into molecular motions occurring on timescales ranging from picoseconds to seconds. acs.orgplos.org Techniques such as 15N relaxation experiments can probe picosecond to nanosecond timescale dynamics of the peptide backbone. jove.com Paramagnetic Relaxation Enhancement (PRE) is another NMR technique used to study structural dynamics and can reveal transient long-range contacts within a molecule. jove.comnih.gov

Studies on Maximin 1, a related maximin peptide, using two-dimensional NMR spectroscopy in a water/trifluoroethanol mixture, determined that the peptide adopts an α-helical structure. researchgate.net This α-helical conformation was maintained when modeled with sodium dodecyl sulfate (B86663) micelles, which mimic bacterial membranes. researchgate.net The research also indicated flexibility around certain glycine (B1666218) residues, which could be linked to the peptide's biological activity. researchgate.net While specific detailed NMR data for this compound was not found in the immediate search results, the application of these NMR techniques to related maximin peptides highlights their importance in elucidating the structural and dynamic properties of this class of antimicrobial peptides in membrane-like environments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of proteins and peptides in solution. nih.govoup.comunits.itunivr.it It measures the difference in absorption of left-handed and right-handed circularly polarized light by the peptide backbone, providing information about the presence and proportion of α-helices, β-sheets, turns, and random coils. nih.govunits.it CD spectroscopy is particularly useful for studying conformational changes in peptides induced by different environmental conditions, such as changes in pH, temperature, buffer composition, or the presence of lipids or membrane-mimicking substances. univr.it

For antimicrobial peptides like this compound, CD spectroscopy is valuable for understanding how their secondary structure changes upon interacting with membrane mimetics, which is crucial for their mechanism of action. univr.it Changes in the CD spectrum, such as shifts in peak positions or changes in ellipticity, can indicate a transition from a disordered state in solution to a more ordered structure (like an α-helix) upon membrane binding. nih.govunits.it While specific CD data for this compound was not detailed in the search results, CD spectroscopy is a standard technique in the study of AMPs to assess their secondary structure in the presence and absence of membrane environments. univr.it

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to study the real-time interaction between molecules, providing quantitative data on binding kinetics (association and dissociation rates) and affinity. mdpi.comemory.edusprpages.nlmolbiolcell.org In the context of this compound research, SPR can be employed to measure the binding of the peptide to lipid bilayers or membrane-mimetic surfaces immobilized on a sensor chip. molbiolcell.orgmolecular-interactions.si

An SPR experiment typically involves immobilizing one binding partner (the ligand, e.g., a lipid membrane) on a sensor surface and flowing the other binding partner (the analyte, e.g., this compound) over the surface. emory.eduox.ac.uk The binding event causes a change in the refractive index near the sensor surface, which is detected as a change in the SPR signal, recorded as resonance units (RUs) over time, generating a sensorgram. emory.eduox.ac.uk Analysis of the association and dissociation phases of the sensorgram allows for the determination of kinetic parameters like the association rate constant (kon) and the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). mdpi.comsprpages.nlmolbiolcell.org

SPR is a robust technique for measuring the affinity and specificity of proteins and peptides for different lipids and lipid compositions. molbiolcell.org It can provide qualitative and quantitative data on protein-lipid membrane interactions, including membrane binding of peptides. molecular-interactions.si While specific SPR data for this compound was not found, SPR is a highly advantageous technique for characterizing the binding interactions between antimicrobial peptides and model membranes, which is essential for understanding their mechanism of action. molbiolcell.org

Electron Microscopy for Visualizing Membrane Disruption

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can be used to visualize the morphological changes and disruption of bacterial membranes or model lipid vesicles induced by antimicrobial peptides. These techniques provide direct visual evidence of the peptide's effects on membrane integrity.

TEM can provide high-resolution images of the internal structure of cells or vesicles, allowing researchers to observe events like pore formation, membrane thinning, or the leakage of intracellular contents. SEM, on the other hand, provides detailed images of the surface morphology, which can show membrane roughening, pore formation, or complete lysis of cells or vesicles.

While specific studies detailing the use of electron microscopy to visualize this compound-induced membrane disruption were not found in the provided search results, electron microscopy is a common tool in AMP research to complement functional assays and provide visual confirmation of membrane damage. For instance, studies on other membrane-active compounds utilize electron microscopy to observe their effects on liposome (B1194612) structure.

Fluorescence Spectroscopy for Membrane Permeabilization Studies

Fluorescence spectroscopy is a versatile technique used to investigate the interaction of antimicrobial peptides with membranes and to assess membrane permeabilization. researchgate.net Various fluorescence-based assays can be employed, often utilizing fluorescent dyes that are sensitive to their environment or can report on membrane integrity. mdpi.comuniud.itnih.govjove.com

One common approach is the dye leakage assay, where self-quenching concentrations of a fluorescent dye are encapsulated within lipid vesicles (liposomes). jove.comarvojournals.orgrsc.org When an antimicrobial peptide permeabilizes the vesicle membrane, the encapsulated dye is released into the external medium, leading to a decrease in self-quenching and a corresponding increase in fluorescence intensity. jove.comarvojournals.org Dyes like calcein (B42510) are frequently used in such assays. rsc.orguni-augsburg.de

Fluorescence spectroscopy can also utilize dyes that monitor changes in membrane potential or fluidity upon peptide binding. mdpi.comuniud.it For example, potentiometric dyes like diSC3(5) can report on membrane depolarization, while dyes like propidium (B1200493) iodide (PI) or SYTOX green, which are impermeable to intact membranes, can indicate membrane permeabilization by binding to nucleic acids once the membrane is compromised. mdpi.comuniud.it Combining different fluorescent dyes allows for the simultaneous monitoring of different aspects of peptide-membrane interaction, such as depolarization and permeabilization kinetics. mdpi.comuniud.it

Fluorescence spectroscopy can provide structural details on peptide-membrane systems, including peptide partition into the membrane, aggregation state, and the peptide's position and orientation within the bilayer. researchgate.net It can also reveal the effects of peptides on membrane order. researchgate.net Studies on other antimicrobial peptides have successfully used fluorescence-based methods to characterize membrane interactions and permeabilization. nih.govjove.comuni-augsburg.de While specific fluorescence spectroscopy data for this compound was not detailed in the search results, these techniques are fundamental in studying the membrane-disrupting activity of AMPs.

Comparative Analysis of Maximin Peptides with Other Host Defense Peptides

Structural and Functional Similarities and Differences with Cationic AMPs

Antimicrobial peptides are generally characterized by their amphipathic nature, possessing both hydrophilic and hydrophobic regions, which facilitates their interaction with cell membranes. researchgate.netmdpi.com The majority of AMPs are cationic, carrying a net positive charge at physiological pH. mdpi.comnih.gov This positive charge is crucial for their initial interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids and phospholipids (B1166683) in Gram-positive bacteria. researchgate.netnih.gov This electrostatic attraction drives the binding of cationic AMPs to the microbial membrane surface. researchgate.netmdpi.comexplorationpub.com

Cationic AMPs typically exert their effects through membranolytic mechanisms, disrupting the integrity of the bacterial membrane via various models, including the carpet model or pore formation (e.g., barrel-stave or toroidal pore models). researchgate.netnih.govuclan.ac.uk This membrane disruption leads to the leakage of intracellular contents and ultimately cell death. explorationpub.comfrontiersin.org The α-helical structure is common among many cationic AMPs and is often induced upon interaction with the membrane environment, playing a vital role in their membrane-disrupting activity. researchgate.netexplorationpub.com

Maximin peptides, while also often adopting α-helical structures in membrane-mimicking environments, present key differences. researchgate.netresearchgate.net While some Maximins are cationic, the class also includes anionic peptides. researchgate.netresearchgate.net This distinction in charge significantly influences their initial interaction with microbial membranes. Unlike cationic AMPs that rely primarily on electrostatic attraction to negatively charged bacterial membranes, anionic Maximins must interact with membranes that are also negatively charged. creative-peptides.com This suggests alternative or additional mechanisms of interaction are at play for anionic Maximins, potentially involving hydrophobic interactions or requiring the presence of specific ions. researchgate.netcreative-peptides.com

Furthermore, while membrane disruption is a common mechanism for many AMPs, including some Maximins, the precise mechanisms can vary and may involve factors like tilted peptide structures or pH-dependent interactions. uclan.ac.ukresearchgate.netacs.org The C-terminal amidation in some Maximin peptides, such as Maximin H5, has been shown to be crucial for stabilizing their α-helical structure and enhancing antibacterial efficacy, highlighting the importance of specific structural features beyond just net charge. nih.govexplorationpub.comnih.gov

Here's a summary table comparing general cationic AMPs and Maximin peptides:

FeatureCationic AMPsMaximin Peptides
Net Charge (Physiological pH)Typically Positive (+2 to +9) nih.govexplorationpub.comCan be Cationic or Anionic (-1 to -8 for anionic) researchgate.netmdpi.com
Initial Membrane InteractionPrimarily Electrostatic Attraction researchgate.netnih.govexplorationpub.comElectrostatic (for cationic) or Hydrophobic/Ion-dependent (for anionic) researchgate.netcreative-peptides.com
Common Secondary StructureOften α-helical, induced by membrane researchgate.netexplorationpub.comOften α-helical, induced by membrane researchgate.netresearchgate.net
Primary Mechanism of ActionMembrane Disruption (Pore formation, Carpet model) researchgate.netnih.govuclan.ac.ukMembranolytic, but mechanisms can vary (e.g., tilted structures, pH-dependent) uclan.ac.ukresearchgate.netacs.org
C-terminal ModificationOften Amidated explorationpub.comCan be Amidated (influences activity) nih.govnih.gov
DiversityHigh, across various organisms nih.govHigh, particularly in amphibians acs.org

Unique Aspects of Anionic Maximin Peptides (e.g., Maximin H5)

Anionic antimicrobial peptides (AAMPs), including Maximin H5, represent a less common but significant group of HDPs. researchgate.netmdpi.com Unlike the majority of AMPs, AAMPs possess a net negative charge at physiological pH, typically due to a higher content of acidic amino acid residues like aspartic acid and glutamic acid. nih.govmdpi.com Maximin H5, for example, is an anionic peptide found in Bombina maxima and is characterized by the presence of aspartate residues and a lack of basic amino acids, resulting in a net negative charge. nih.gov

The mechanism of action of anionic AMPs like Maximin H5 is less well-understood compared to their cationic counterparts. researchgate.netmdpi.com While cationic AMPs are strongly attracted to the negatively charged bacterial membrane, AAMPs face electrostatic repulsion. creative-peptides.com Research suggests that the antimicrobial activity of Maximin H5 against Staphylococcus aureus, a Gram-positive bacterium with negatively charged membrane components like lysylated phosphatidylglycerol (Lys-PG), is associated with membrane dissolution. researchgate.netacs.org

Studies on Maximin H5 indicate that its interaction with bacterial membranes may involve hydrophobic effects and the adoption of an α-helical structure. nih.gov The peptide's high content of hydrophobic residues is thought to facilitate a tilted conformation that allows the α-helical structure to interact with membrane lipids at an angle, contributing to membrane penetration and lysis. nih.gov The "Carpet" model has been proposed as a potential mechanism for Maximin H5 action, involving the peptide covering the membrane surface and disrupting the bilayer in a detergent-like manner. nih.govresearchgate.netacs.org

A unique aspect of Maximin H5 is its pH-dependent activity. Studies have shown that its ability to penetrate and lyse S. aureus membrane mimics is enhanced at lower pH levels (e.g., pH 6) compared to neutral pH (pH 7). researchgate.netacs.org This suggests that the peptide's optimal function may occur in environments characteristic of bacterial growth or infection sites. researchgate.netacs.org The C-terminal amidation of Maximin H5 is also critical for stabilizing its tilted α-helix structure and is necessary for optimal membrane-lytic and antibacterial activities. explorationpub.comcreative-peptides.comnih.govresearchgate.netuclan.ac.uk

Beyond antimicrobial activity, Maximin H5 has also demonstrated anticancer properties, specifically targeting cancer cell membranes which are often enriched in anionic lipids compared to healthy cells. researchgate.netuclan.ac.uk This suggests a potential for selective targeting based on membrane lipid composition.

Synergistic Effects with Other Antimicrobial Agents (non-clinical focus)

The increasing prevalence of multidrug-resistant (MDR) bacteria highlights the need for novel strategies to combat infections, including the use of antimicrobial peptides in combination with conventional antibiotics. frontiersin.orgfrontiersin.org Studies have explored the potential for synergistic effects between AMPs, including Maximins, and other antimicrobial agents, focusing on non-clinical outcomes such as enhanced in vitro antibacterial activity or reduced resistance development in laboratory settings.

Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov For AMPs and antibiotics, this can manifest as a lower minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) when used in combination compared to when used alone. frontiersin.orgfrontiersin.org This allows for potentially lower dosages of each agent, which could help minimize toxicity and slow the development of resistance. frontiersin.orgfrontiersin.orgnih.gov

Research has shown that AMPs can synergize with conventional antibiotics against various bacterial strains, including MDR pathogens. frontiersin.orgfrontiersin.org While specific studies detailing the synergistic effects of Maximin peptides with conventional antibiotics in a non-clinical context are less extensively documented in the provided search results compared to other AMPs like magainin or indolicidin, the general principle of AMP-antibiotic synergy is well-established. frontiersin.orgfrontiersin.orgnih.gov

The mechanisms underlying AMP-antibiotic synergy are diverse and can include:

AMPs disrupting the bacterial membrane, facilitating the uptake of antibiotics that normally have difficulty penetrating the cell. frontiersin.orgaimspress.com

AMPs inhibiting bacterial efflux pumps, which are mechanisms bacteria use to pump out antibiotics.

AMPs and antibiotics targeting different pathways or cellular components within the bacterium, leading to a more comprehensive attack. frontiersin.org

AMPs modulating the host immune response (though this is outside the scope of the requested non-clinical focus).

Studies evaluating synergy typically use methods like checkerboard assays to determine the fractional inhibitory concentration index (FICI). frontiersin.orgfrontiersin.org An FICI of ≤ 0.5 indicates synergy, while values between 0.5 and 1.0 suggest additivity, and values above 1.0 indicate antagonism. frontiersin.org

While direct data tables on Maximin synergy with specific agents were not prominently found, the broader research on AMP synergy suggests that Maximins, like other AMPs, hold potential for use in combination strategies to enhance antimicrobial efficacy and potentially mitigate resistance in non-clinical applications. frontiersin.orgfrontiersin.orgnih.gov

Evolution and Diversity of AMPs Across Different Species

Antimicrobial peptides are ancient components of the innate immune system, found across a vast range of life forms, from bacteria and fungi to plants, invertebrates, and vertebrates. acs.orgnih.govnih.gov This widespread presence underscores their fundamental role in host defense against microbial threats that have existed throughout evolutionary history. nih.gov

Amphibians, in particular, are renowned for the remarkable diversity and abundance of AMPs found in their skin secretions. acs.orgnih.govuclan.ac.ukmdpi.com Their moist skin is constantly exposed to a microbe-rich environment, necessitating a robust chemical defense system. acs.org The skin granular glands of anuran amphibians (frogs and toads) are a particularly rich source of these peptides. acs.org

The diversity of AMPs in amphibians is striking, with hundreds of different peptides identified across various species. acs.orgmdpi.com For instance, studies on Bombina toads have revealed a significant number of Maximins and Maximin-H peptides in their brains and skin. acs.org This extensive diversity is thought to be driven by evolutionary arms races with pathogens, where rapid diversification of defense molecules provides an advantage against evolving microbial resistance mechanisms. nih.gov

Several molecular mechanisms have been proposed to explain the evolution and diversification of AMPs, including positive selection, hypermutation, gene conversion, and domain swapping. nih.gov These processes can lead to variations in peptide sequence, length, charge, and structure, resulting in a repertoire of peptides with potentially different target specificities and mechanisms of action.

The Maximin peptide family itself exhibits diversity within amphibians. Different Maximin variants have been identified, likely arising from gene duplication and subsequent diversification events. acs.org This diversity within the Maximin family, as well as the broader diversity of AMPs within a single amphibian species, provides a multi-layered defense system capable of targeting a wide range of pathogens. acs.org

The study of amphibian AMPs, including Maximins, offers valuable insights into the evolution of innate immunity and provides a rich source of templates for the design of novel antimicrobial agents with potential applications in various fields. nih.govuclan.ac.uk

Future Directions in Maximin Peptide Research

Exploration of Undiscovered Maximin Analogs and Their Unique Activities

The diversity of maximin peptides discovered to date suggests that numerous other analogs with unique biological activities may still be undiscovered within the skin secretions of Bombina maxima and other related amphibian species. The identification of novel peptides like the Maximin S group, which were deduced from a cDNA library of the toad's skin, highlights the potential for discovering new structures. nih.gov For instance, Maximin S4 was found to have activity against mycoplasma but not against other tested bacteria or fungi, indicating a specialized function. nih.gov Similarly, the discovery of Maximin 9, which contains a free cysteine residue crucial for its antimycoplasma activity, further underscores the structural and functional diversity within this peptide family. researchgate.net

Future research will likely focus on comprehensive peptidomic and genomic analyses of amphibian skin secretions to identify and characterize new maximin analogs. High-throughput screening methods will be essential to evaluate the biological activities of these newly discovered peptides against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and viruses. The unique anti-HIV activity of Maximin 3, which is not observed in other maximins, serves as a compelling precedent for the potential discovery of analogs with novel therapeutic applications beyond antimicrobial effects. researchgate.net

Elucidation of Intricate Molecular Mechanisms and Cellular Pathways

A thorough understanding of the molecular mechanisms by which maximin peptides exert their effects is crucial for their development as therapeutic agents. While it is generally understood that many antimicrobial peptides target bacterial membranes, the precise interactions and subsequent cellular pathways are not fully elucidated for all maximin peptides. mdpi.comresearchgate.net For example, Maximin 3 is known to be a selective membrane-active peptide that can insert itself into lipid bilayers. researchgate.net In contrast, the anionic peptide Maximin H5 is proposed to act via a "Carpet" mechanism, particularly at low pH, to disrupt the membranes of Staphylococcus aureus. mdpi.com

Future investigations should employ advanced biophysical and cell biology techniques to unravel the intricate details of these mechanisms. This includes studying how the peptides interact with specific membrane components, the role of their secondary structures (such as the α-helical conformation of Maximin 3), and the downstream cellular events that lead to cell death. researchgate.netnih.gov Understanding these pathways will not only provide insights into their antimicrobial action but also inform the design of more potent and selective peptide-based drugs.

Development of Advanced Computational Models for Peptide Design

The development of advanced computational models represents a significant frontier in peptide research, offering the potential to accelerate the design of novel maximin analogs with enhanced therapeutic properties. frontiersin.orgresearchgate.net Given the vast number of possible amino acid sequences, computational approaches can efficiently screen and predict the properties of new peptide variants, reducing the need for extensive and costly experimental synthesis and testing. nih.gov

Future computational efforts in maximin research will likely involve the use of machine learning algorithms and molecular dynamics simulations to predict the antimicrobial activity, selectivity, and toxicity of designed peptides. nih.govmdpi.com These models can be trained on existing data from known maximin peptides to identify key structural features that contribute to their biological activity. nih.gov For instance, models could be developed to optimize the amphipathic nature of the peptides, which is crucial for their interaction with bacterial membranes, while minimizing their toxicity to mammalian cells. researchgate.net The ultimate goal is to create a robust pipeline for the rational design of maximin-based therapeutics with improved efficacy and safety profiles. frontiersin.org

Investigating Maximin Peptides in Complex Biological Systems (non-human models)

To translate the therapeutic potential of maximin peptides from the laboratory to clinical applications, it is essential to investigate their behavior in more complex biological systems. While in vitro studies provide valuable information about their direct antimicrobial activity, non-human in vivo models are necessary to understand their pharmacokinetics, biodistribution, and efficacy in a living organism.

Strategies to Overcome Microbial Resistance to Maximin Peptides

Although a key advantage of antimicrobial peptides is their potential to circumvent conventional antibiotic resistance mechanisms, the possibility of microbes developing resistance to maximin peptides cannot be entirely dismissed. mdpi.com Therefore, a proactive approach to understanding and overcoming potential resistance is a critical area for future research.

Strategies to combat resistance could include the development of peptide conjugates, where maximin peptides are linked to other molecules to enhance their activity or stability. For example, conjugating Maximin H5 with polyethylene (B3416737) glycol (PEG) has been shown to improve its ability to inhibit and eradicate bacterial biofilms, which are notoriously difficult to treat. nih.govacs.org Another approach could involve the use of combination therapies, where maximin peptides are used in conjunction with conventional antibiotics to create synergistic effects and reduce the likelihood of resistance emerging. Research into the specific microbial factors that could contribute to resistance will also be vital for developing strategies to counteract them.

Data on Selected Maximin Peptides

PeptideSource OrganismKey Biological ActivitiesReference
Maximin 1 Bombina maximaAntimicrobial, Antitumor, Spermicidal medchemexpress.com
Maximin 3 Bombina maximaAntimicrobial, Antitumor, Spermicidal, Anti-HIV researchgate.net
Maximin H5 Bombina maximaAnionic antimicrobial (active against S. aureus) mdpi.comresearchgate.net
Maximin S4 Bombina maximaActive against mycoplasma nih.gov
Maximin 9 Bombina maximaAntimycoplasma activity (dependent on a free cysteine) researchgate.net

Q & A

Q. What frameworks reconcile conflicting spectroscopic data for this compound’s stereochemical configuration?

  • Methodological Answer : Compare experimental NMR/X-ray data with computational predictions (e.g., DP4+ analysis). Use circular dichroism (CD) to confirm chiral centers. Publish negative results to mitigate publication bias and enhance data transparency .

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Employ accelerated stability testing (ICH Q1A guidelines) at elevated temperatures/humidity. Analyze degradation products via LC-HRMS and propose degradation pathways. Use Arrhenius equations to predict shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.